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molecular formula C7H5FN2O B1403958 2-Ethynyl-5-fluoro-4-methoxypyrimidine CAS No. 1330044-12-6

2-Ethynyl-5-fluoro-4-methoxypyrimidine

Cat. No. B1403958
M. Wt: 152.13 g/mol
InChI Key: NEYJUWZPFWPUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206183B2

Procedure details

Obtained (82%) from 5-fluoro-4-methoxy-2-((trimethylsilyl)ethynyl)pyrimidine (Preparation 16b) following the experimental procedure as described in Preparation 1b followed by purification by flash chromatography (99:1 dichloromethane/methanol).
Name
5-fluoro-4-methoxy-2-((trimethylsilyl)ethynyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:14][CH3:15])=[N:4][C:5]([C:8]#[C:9][Si](C)(C)C)=[N:6][CH:7]=1.C(C1N=C(OC)C=CN=1)#C>>[C:8]([C:5]1[N:4]=[C:3]([O:14][CH3:15])[C:2]([F:1])=[CH:7][N:6]=1)#[CH:9]

Inputs

Step One
Name
5-fluoro-4-methoxy-2-((trimethylsilyl)ethynyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC(=NC1)C#C[Si](C)(C)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=NC=CC(=N1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by flash chromatography (99:1 dichloromethane/methanol)

Outcomes

Product
Name
Type
Smiles
C(#C)C1=NC=C(C(=N1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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